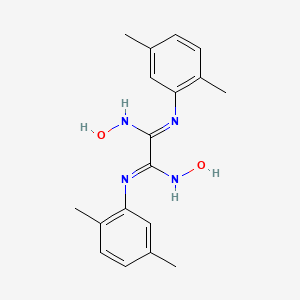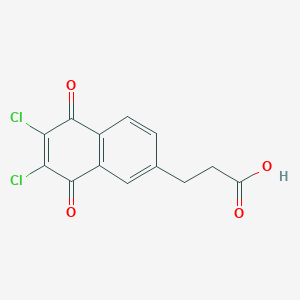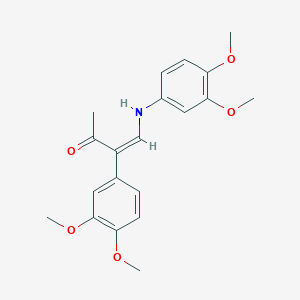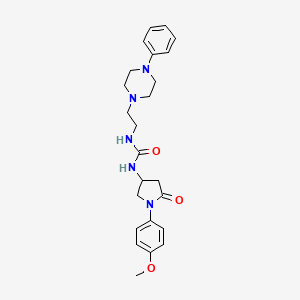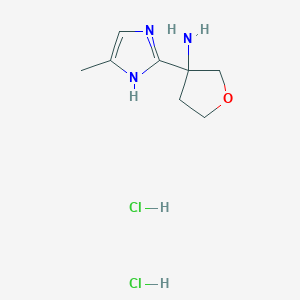
3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride” is a chemical compound with the CAS Number: 2031269-25-5 . It has a molecular weight of 226.11 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of imidazole compounds has been a subject of interest due to their broad range of chemical and biological properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
The molecular structure of “3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride” can be represented by the Inchi Code: 1S/C7H11N3O.2ClH/c8-7(1-4-11-5-7)6-9-2-3-10-6;;/h2-3H,1,4-5,8H2,(H,9,10);2*1H .Chemical Reactions Analysis
The chemical reactions involving imidazole compounds are diverse due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 226.11 .Applications De Recherche Scientifique
Antibacterial Activity
Imidazole derivatives have been reported to show antibacterial activity . For example, certain derivatives have shown significant activity against E. coli .
Antimycobacterial Activity
Imidazole derivatives also exhibit antimycobacterial activity . This makes them potential candidates for the development of new drugs to treat mycobacterial infections.
Anti-inflammatory Activity
Imidazole compounds have been found to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antitumor Activity
Imidazole derivatives have been reported to exhibit antitumor activity . This indicates their potential use in cancer therapy.
Antidiabetic Activity
Imidazole compounds have also been found to show antidiabetic activity . This suggests they could be used in the development of new treatments for diabetes.
Anti-allergic Activity
Imidazole derivatives have been reported to have anti-allergic properties . This suggests potential applications in the treatment of allergic reactions.
Antipyretic Activity
Imidazole compounds have been found to possess antipyretic (fever-reducing) properties . This indicates their potential use in the treatment of fever.
Antioxidant Activity
Imidazole derivatives have been reported to exhibit antioxidant activity . This suggests they could be used in the development of new treatments for conditions related to oxidative stress.
Safety And Hazards
Orientations Futures
Imidazole compounds have a broad range of chemical and biological properties, making them an important area of research for the development of new drugs . They are key components to functional molecules that are used in a variety of everyday applications . Future challenges include the development of regiocontrolled synthesis of substituted imidazoles .
Propriétés
IUPAC Name |
3-(5-methyl-1H-imidazol-2-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-4-10-7(11-6)8(9)2-3-12-5-8;;/h4H,2-3,5,9H2,1H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJCZCZQKUHVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2(CCOC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile](/img/structure/B2636623.png)
![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2636624.png)
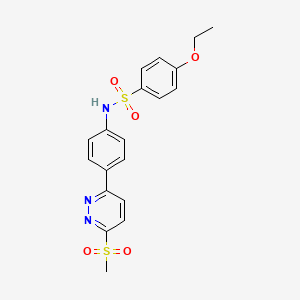
![(2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2636628.png)


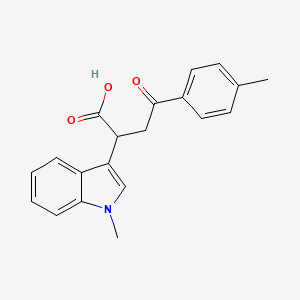
![4-tert-butyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2636636.png)

![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide](/img/structure/B2636638.png)
